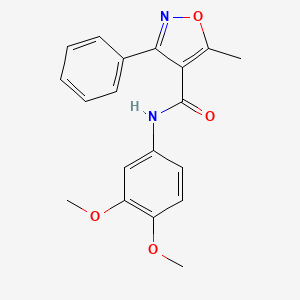![molecular formula C19H19F3N2O5S B5011613 ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B5011613.png)
ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields of research. Compound A is a synthetic compound that has been found to have promising properties in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
Ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate A has been found to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC activity, this compound A can increase the acetylation of histone proteins, which can lead to the activation of gene transcription.
Biochemical and physiological effects:
This compound A has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation in immune cells, and the protection of neurons in the brain. These effects are thought to be mediated by the inhibition of HDAC activity, which can lead to changes in gene expression and protein function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate A in lab experiments is its specificity for HDAC inhibition, which can allow for the study of the effects of HDAC inhibition on various biological processes. However, one limitation of using this compound A is its relatively low potency compared to other HDAC inhibitors, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate A, including the development of more potent analogs, the investigation of its effects on other biological processes, and the exploration of its potential therapeutic applications in various diseases. Additionally, the development of new methods for the synthesis of this compound A and its analogs could lead to more efficient and cost-effective production.
Métodos De Síntesis
The synthesis of ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate A involves a series of chemical reactions that begin with the reaction of 3-(trifluoromethyl)aniline with glycine to form N-(3-(trifluoromethyl)phenyl)glycine. This intermediate is then reacted with benzoic acid and thionyl chloride to form ethyl 2-(benzoylamino)-3-(trifluoromethyl)benzoate. The final step involves the reaction of this intermediate with methylsulfonyl chloride to form the desired product, this compound.
Aplicaciones Científicas De Investigación
Ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate A has been found to have potential applications in various fields of research, including cancer research, immunology, and neuroscience. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, this compound A has been found to have anti-inflammatory properties and has potential applications in the treatment of autoimmune diseases. In neuroscience, this compound A has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
ethyl 2-[[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O5S/c1-3-29-18(26)15-9-4-5-10-16(15)23-17(25)12-24(30(2,27)28)14-8-6-7-13(11-14)19(20,21)22/h4-11H,3,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYZBHYMLFUOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5011550.png)
![1-(4-butoxyphenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5011553.png)


![4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5011570.png)
![6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5011575.png)


![1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5011594.png)
![1-acetyl-4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5011603.png)
![4-[4-(2,6-diisopropylphenoxy)butyl]morpholine](/img/structure/B5011616.png)
![N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5011624.png)
